molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9

Acetyl coenzyme A, [acetyl-3H]

Cat. No.: B561347
CAS No.: 110073-15-9
M. Wt: 815.594
InChI Key: ZSLZBFCDCINBPY-RLXJOQACSA-N
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Description

Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.

Industrial Production Methods

Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Acetyl coenzyme A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A include:

Major Products Formed

The major products formed from reactions involving acetyl coenzyme A include:

Scientific Research Applications

Role in Metabolic Studies

Acetyl coenzyme A serves as a central metabolite in various metabolic pathways, including the citric acid cycle and fatty acid synthesis. The use of [acetyl-3H] allows researchers to trace the metabolic fate of acetyl groups in living organisms.

Case Study: Ischemia Models

A study utilized [acetyl-3H] to investigate acetyl coenzyme A levels in rat liver during ischemic conditions. High-performance liquid chromatography (HPLC) was employed to quantify the concentrations of acetyl coenzyme A and other related metabolites. Results indicated significant variations in metabolite levels under ischemic conditions, providing insights into cellular energy metabolism during stress situations .

Analytical Biochemistry

The tritiated form of acetyl coenzyme A is extensively used in acetyltransferase assays. These assays are critical for studying enzyme kinetics and mechanisms of action involving acetylation processes.

Table: Applications in Analytical Biochemistry

Application TypeDescription
Acetyltransferase AssaysUsed to measure the activity of enzymes that transfer acetyl groups.
HPLC QuantificationAllows for precise measurement of metabolite concentrations in biological samples.
Mass SpectrometryProvides detailed analysis of acetyl coenzyme A and its derivatives.

Synthetic Biology Applications

Recent advancements have highlighted the potential of using acetyl coenzyme A as a precursor for synthesizing various industrial chemicals and biofuels. Researchers have engineered pathways to produce acetyl coenzyme A from alternative carbon sources, enhancing its availability for biochemical applications.

Case Study: Synthetic Pathway Construction

A study reported the successful construction of a synthetic pathway for producing acetyl coenzyme A from formaldehyde using engineered enzymes. This approach yielded significant quantities of acetyl coenzyme A, demonstrating its potential for industrial applications in chemical synthesis and biofuel production .

Neuroscience Research

In neuroscience, [acetyl-3H] is utilized to study brain metabolism and neurotransmitter synthesis. The incorporation of tritiated acetyl groups into various biomolecules helps elucidate metabolic pathways involved in neurochemical processes.

Case Study: Brain Metabolism

Research involving rat brain tissues has shown how [acetyl-3H] can trace the incorporation of acetyl groups into neurotransmitters, aiding our understanding of synaptic transmission and plasticity .

Pharmaceutical Applications

The compound has also been explored for its role in drug development, particularly concerning drugs that target metabolic pathways involving acetylation.

Table: Pharmaceutical Research Applications

Application AreaDescription
Drug DevelopmentInvestigating the effects of drugs on acetylation processes.
Biochemical PharmacologyUnderstanding how drugs influence metabolic pathways involving acetyl coenzyme A.

Mechanism of Action

Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .

Comparison with Similar Compounds

Similar compounds to acetyl coenzyme A include:

Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .

Properties

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZBFCDCINBPY-DBFBBOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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